molecular formula C21H21ClN4O6 B2631004 N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide CAS No. 332156-19-1

N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide

Cat. No. B2631004
CAS RN: 332156-19-1
M. Wt: 460.87
InChI Key: RBQBUKRNKHGBTN-UHFFFAOYSA-N
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Description

“N-[(4-Chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-3-nitro-benzamide” is a complex organic compound. It contains several functional groups, including a carbamoyl group (NHCOO), a nitro group (NO2), and a benzamide group (C6H5CONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclohexyl ring. The exact structure would depend on the specific arrangement of these groups within the molecule .

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. This is highly dependent on the specific biological system . Without more information, it’s difficult to predict the mechanism of action for this compound .

properties

IUPAC Name

N-[2-(4-chloro-3-nitroanilino)-2-oxoethyl]-N-cyclohexyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O6/c22-18-10-9-15(12-19(18)26(31)32)23-20(27)13-24(16-6-2-1-3-7-16)21(28)14-5-4-8-17(11-14)25(29)30/h4-5,8-12,16H,1-3,6-7,13H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQBUKRNKHGBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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